![molecular formula C17H16Br2O3 B3240040 1,5-Bis(2-bromo-5-hydroxyphenyl)pentan-3-one CAS No. 1427054-10-1](/img/structure/B3240040.png)
1,5-Bis(2-bromo-5-hydroxyphenyl)pentan-3-one
Overview
Description
1,5-Bis(2-bromo-5-hydroxyphenyl)pentan-3-one is a chemical compound with the molecular formula C17H16Br2O3 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 1,5-Bis(2-bromo-5-hydroxyphenyl)pentan-3-one consists of a pentan-3-one backbone with two bromo-hydroxyphenyl groups attached at the 1 and 5 positions . The molecular weight of this compound is 428.12 .Physical And Chemical Properties Analysis
The boiling point of 1,5-Bis(2-bromo-5-hydroxyphenyl)pentan-3-one is not specified in the sources I found . The compound has a predicted density of 1.471±0.06 g/cm3 .Scientific Research Applications
Synthesis and Binding Affinity in Nonsteroidal Estrogens
1,5-Bis(2-bromo-5-hydroxyphenyl)pentan-3-one and its derivatives have been explored in the synthesis of nonsteroidal estrogens. A study found that derivatives of this compound, including amide, diazo ketone, ester, alcohol, and ketone variants, displayed varied binding affinity to uterine estrogen receptors. The binding affinity trends were associated with the steric size, hydrophobicity, and hydrogen bond accepting character of side-chain substituents (Landvatter & Katzenellenbogen, 1982).
Synthesis of Derivatives for Chemical Analysis
Another study synthesized derivatives of 1,5-Bis(4-dithiocarboxylate-5-hydroxypyrazolyl)pentane, a compound closely related to 1,5-Bis(2-bromo-5-hydroxyphenyl)pentan-3-one. These derivatives were analyzed using techniques like infrared spectroscopy and nuclear magnetic resonance, indicating its applicability in chemical structural analysis and synthesis (Ávila et al., 2005).
Applications in Organometallic Chemistry
A study in organometallic chemistry synthesized bis-phosphonium salts from 6-bromo-1,2-naphthoquinone and α,ω-bis(diphenylphosphino)alkanes, including a derivative of 1,5-Bis(2-bromo-5-hydroxyphenyl)pentan-3-one. This indicated its utility in preparing organometallic compounds with potential applications in catalysis and material science (Khasiyatullina et al., 2011).
properties
IUPAC Name |
1,5-bis(2-bromo-5-hydroxyphenyl)pentan-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Br2O3/c18-16-7-5-14(21)9-11(16)1-3-13(20)4-2-12-10-15(22)6-8-17(12)19/h5-10,21-22H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHHPYGGBUSAIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CCC(=O)CCC2=C(C=CC(=C2)O)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Br2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Bis(2-bromo-5-hydroxyphenyl)pentan-3-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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